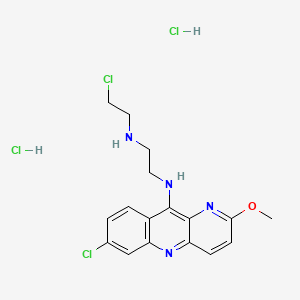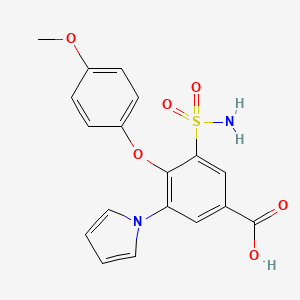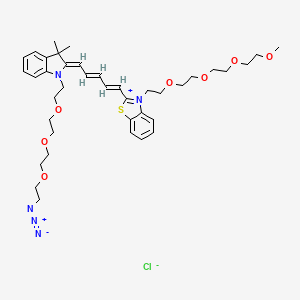![molecular formula C5H15NNaO7P2 B15126011 Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2) CAS No. 121368-58-9](/img/structure/B15126011.png)
Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, P,P’-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2) is a chemical compound with the molecular formula C5H13NNa2O7P2 and a molecular weight of 307.086 g/mol . It is also known by other names such as Dimethyl APD Disodium and Olpadronate sodium . This compound is characterized by its phosphonic acid groups and is used in various scientific and industrial applications.
Preparation Methods
The synthesis of Phosphonic acid, P,P’-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2) involves the reaction of dimethylamine with a suitable phosphonic acid derivative under controlled conditions . The reaction typically requires a solvent such as water or an organic solvent and may involve heating to facilitate the reaction. Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Phosphonic acid, P,P’-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphonic acid, P,P’-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Phosphonic acid, P,P’-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, influencing their availability and activity in biological systems . It also affects cellular pathways related to phosphate and calcium metabolism, which is crucial for its potential therapeutic effects .
Comparison with Similar Compounds
Phosphonic acid, P,P’-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2) can be compared with other similar compounds such as:
- Phosphonic acid, P,P’-[1-hydroxypropylidene]bis-, sodium salt (1:2)
- Phosphonic acid, P,P’-[1-hydroxyethylidene]bis-, sodium salt (1:3)
- Phosphonic acid, [1-(acetylamino)propylidene]bis-, calcium sodium salt (1:1:1)
These compounds share similar structural features but differ in their specific functional groups and metal ion associations, leading to variations in their chemical properties and applications .
Properties
CAS No. |
121368-58-9 |
|---|---|
Molecular Formula |
C5H15NNaO7P2 |
Molecular Weight |
286.11 g/mol |
InChI |
InChI=1S/C5H15NO7P2.Na/c1-6(2)4-3-5(7,14(8,9)10)15(11,12)13;/h7H,3-4H2,1-2H3,(H2,8,9,10)(H2,11,12,13); |
InChI Key |
WVQALFASDFRNTP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR)-3aalpha,4,4aalpha,5,6,8,9,9a,10,10aalpha-Decahydro-9abeta-acetoxymethyl-8beta-hydroxy-3,5-bis(methylene)-6beta,9beta-epoxyfuro[2,3-h][3]benzoxepin-2(3H)-one](/img/structure/B15125933.png)






![3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine](/img/structure/B15125978.png)
![magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B15125986.png)


![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B15126016.png)
![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)

